N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-13-9-15(3)17(10-14(13)2)26(22,23)20-12-19(21,16-6-8-25-11-16)18-5-4-7-24-18/h4-11,20-21H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCDQMVLAVCNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-3-yl derivatives, followed by their coupling with 2,4,5-trimethylbenzenesulfonamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives with Furan and Aromatic Substituents
Key Compounds:
- 5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate (Yield: 53%)
- (R)-5-(N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl 2-methoxy-2-phenylacetate (Yield: 86%)
Structural and Synthetic Comparison:
These compounds share the N-(furan-2-yl-ethyl)-trimethylphenylsulfonamide backbone but differ in their ester substituents (pivalate vs. methoxy-phenylacetate). The higher yield (86%) of the methoxy-phenylacetate derivative suggests that steric or electronic effects of the ester group may enhance reaction efficiency in asymmetric syntheses .
Functional Implications:
- The thiophen-3-yl group in the target compound may enhance π-π stacking interactions compared to purely aliphatic substituents.
2-Oxoindoline Derivatives with Hydroxy-Acetamide Substituents
Key Compounds ():
- 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide
- 2-Hydroxy-N-naphthalen-1-yl-2-(5-methyl-2-oxoindol-3-ylidene)-acetamide
Structural Comparison:
These derivatives feature a 2-hydroxy-2-(2-oxoindol-3-ylidene)acetamide core, differing in aromatic substituents (phenethyl, naphthyl). Unlike the target compound, they lack sulfonamide groups but share hydrogen-bonding motifs (hydroxy and carbonyl groups), which could influence solubility and target binding .
Property Implications:
- The absence of sulfonamide may reduce acidity and alter pharmacokinetic profiles.
- Naphthyl substituents could enhance lipophilicity compared to the target compound’s thiophene-furan system.
Complex Sulfonamide/Thioamide Derivatives ()
Key Compound:
- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)-phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide
Comparison: This compound incorporates a trifluoromethylphenyl-oxazolidinone group and a methanesulfonamide moiety.
USP-Standardized Furan Derivatives (–12)
Key Compounds:
- N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide
- Ranitidine-related compound B
Functional Contrast:
- These compounds feature nitroethenyl and sulfanyl groups, which are electron-withdrawing and redox-sensitive. This contrasts with the target compound’s electron-rich thiophene and furan systems.
- The N-oxide group in some analogs may enhance solubility but introduce instability under acidic conditions .
Data Tables for Comparative Analysis
Table 2: Functional Group Impact on Properties
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates furan and thiophene rings, which are known for their diverse reactivity and biological interactions.
Structural Characteristics
The compound's structure is characterized by:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered ring containing sulfur.
- Benzenesulfonamide Moiety : Contributes to the compound's solubility and biological activity.
This combination of functional groups allows for various interactions with biological targets, potentially leading to therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Research indicates that it may inhibit certain enzymes involved in disease pathways, thereby modulating biological processes. For instance, compounds with similar structures have shown inhibition of proteases, which are critical in various diseases, including viral infections and cancer.
Antiviral Properties
Studies have suggested that derivatives of compounds containing furan and thiophene rings exhibit antiviral properties. For example, related compounds have demonstrated inhibitory effects on SARS-CoV-2 main protease (Mpro), highlighting the potential of this class of compounds in antiviral drug development .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. The presence of the sulfonamide group is known to enhance binding affinity to target enzymes. For instance, similar sulfonamides have been reported to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes.
Case Studies and Research Findings
- SARS-CoV-2 Inhibition :
-
Comparative Analysis :
- A comparative study highlighted that N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibited superior enzyme inhibition compared to structurally similar compounds lacking either the furan or thiophene moieties.
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-benzenesulfonamide | Furan, Thiophene, Sulfonamide | 1.57 | Viral protease inhibition |
| N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamide | Furan, Sulfonamide | >10 | Lower activity |
| N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide | Thiophene, Sulfonamide | >10 | Lower activity |
Q & A
Basic: What are the critical steps and challenges in synthesizing N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves three stages:
Thiophene/Furan Ring Formation : Use the Gewald reaction (for thiophene) and Paal-Knorr synthesis (for furan) to construct heterocyclic moieties .
Sulfonamide Coupling : React the benzenesulfonamide precursor with the hydroxyethyl intermediate under nucleophilic substitution conditions (e.g., using DCC/DMAP as coupling agents).
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical due to polar byproducts.
Key Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (0–5°C during coupling) and inert atmospheres .
Advanced: How can conflicting spectroscopic data (NMR, MS) for this compound be resolved during structural characterization?
Methodological Answer:
- NMR Discrepancies : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals caused by stereochemical complexity. For example, the hydroxyethyl group’s stereochemistry can be confirmed via NOESY correlations between the hydroxyl proton and adjacent thiophene/furan rings .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) distinguishes isotopic patterns of sulfonamide (S/N/O clusters) from potential impurities. Cross-validate with computational tools (e.g., MassFrontier) to predict fragmentation pathways .
Basic: What experimental strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV, focusing on sulfonamide bond hydrolysis .
- Oxidative Stability : Expose to H2O2 (0.3% w/v) and analyze oxidation products (e.g., sulfoxide formation) using LC-MS .
Advanced: How can researchers address contradictory reports on its antimicrobial activity across studies?
Methodological Answer:
- Standardized Assays : Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. trifluoromethyl substituents on the benzene ring) to isolate contributions of specific functional groups .
Advanced: What computational methods predict the compound’s interaction with bacterial dihydropteroate synthase (DHPS)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with DHPS crystal structures (PDB: 1AJ0) to model sulfonamide binding. Key interactions: Hydrogen bonding between sulfonamide -SO2NH and Arg<sup>63</sup>, hydrophobic contacts with trimethylbenzene .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD/RMSF plots to identify flexible regions affecting efficacy .
Basic: What chromatographic techniques optimize purification of this sulfonamide?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves polar byproducts (e.g., unreacted thiophene derivatives).
- Preparative TLC : Use silica gel GF254 with CH2Cl2/MeOH (9:1) for small-scale isolation. UV visualization at 254 nm detects sulfonamide’s aromatic rings .
Advanced: How can regioselectivity challenges in introducing the hydroxyethyl group be mitigated?
Methodological Answer:
- Protecting Groups : Temporarily protect the thiophene sulfur with Boc-anhydride to prevent undesired nucleophilic attack during ethylation .
- Catalytic Control : Employ chiral catalysts (e.g., Jacobsen’s Mn-salen) to favor enantioselective hydroxyethylation, achieving >90% ee .
Basic: What in vitro models evaluate its potential anti-inflammatory activity?
Methodological Answer:
- COX-2 Inhibition Assay : Test IC50 values using recombinant COX-2 enzyme (Cayman Chemical) and colorimetric detection of prostaglandin metabolites .
- NF-κB Reporter Cells : Use HEK293 cells transfected with NF-κB-luciferase to measure suppression of TNF-α-induced inflammation .
Advanced: How does the compound’s logP affect its pharmacokinetic profile?
Methodological Answer:
- Calculated logP : Use ChemDraw’s BioByte module (estimated logP ≈ 2.8) to predict moderate lipophilicity.
- In Situ Permeability : Perform Caco-2 cell monolayer assays (apparent permeability, Papp >1×10<sup>−6</sup> cm/s indicates oral bioavailability) .
Advanced: What strategies validate the compound’s stereochemical purity post-synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers. Compare retention times with authentic standards .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., Cu-Kα radiation, 100 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
